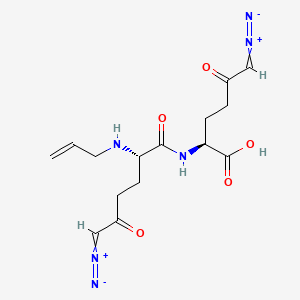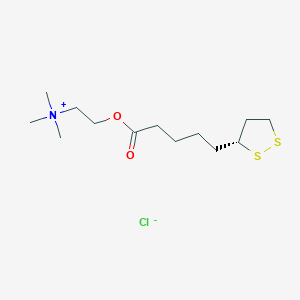
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
Overview
Description
.ALPHA.-R-LIPOIC ACID CHOLINE ESTER CHLORIDE: is a compound that combines the antioxidant properties of alpha-lipoic acid with the choline ester functionality. This compound is known for its potential therapeutic applications, particularly in the treatment of presbyopia, a condition associated with aging that affects the eye’s ability to focus on near objects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of .ALPHA.-R-LIPOIC ACID CHOLINE ESTER CHLORIDE typically involves the esterification of alpha-lipoic acid with choline chloride. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired ester product .
Industrial Production Methods: In industrial settings, the production of .ALPHA.-R-LIPOIC ACID CHOLINE ESTER CHLORIDE may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acid or base catalysts are typically employed in esterification and transesterification reactions.
Major Products:
Oxidation: The major products include oxidized forms of the compound, which retain antioxidant properties.
Reduction: Reduced forms of the compound that can further participate in biological redox cycles.
Substitution: Various ester derivatives depending on the substituents introduced during the reaction
Scientific Research Applications
Chemistry:
Antioxidant Research: The compound is extensively studied for its antioxidant properties, which are crucial in preventing oxidative damage in various chemical processes.
Biology:
Cellular Protection: It is used in research focused on protecting cells from oxidative stress and improving cellular function.
Medicine:
Presbyopia Treatment: The compound is being investigated as a potential treatment for presbyopia, with studies showing improvement in near visual acuity
Neuroprotection: Research indicates its potential in protecting neurons from oxidative damage, which is relevant in neurodegenerative diseases.
Industry:
Pharmaceutical Formulations: It is used in the development of pharmaceutical formulations aimed at treating oxidative stress-related conditions.
Mechanism of Action
The primary mechanism of action of .ALPHA.-R-LIPOIC ACID CHOLINE ESTER CHLORIDE involves its ability to scavenge free radicals and neutralize oxidative stress. This compound can penetrate biological membranes due to the choline ester functionality, allowing it to exert its antioxidant effects within cells. It targets oxidative pathways and helps regenerate other antioxidants, thereby maintaining cellular redox balance .
Comparison with Similar Compounds
Alpha-Lipoic Acid: A naturally occurring antioxidant with similar properties but lacks the choline ester functionality.
Choline Esters: Compounds that contain choline ester groups but may not possess significant antioxidant properties.
Uniqueness:
Enhanced Bioavailability: The choline ester functionality enhances the bioavailability of the compound, allowing it to effectively penetrate biological membranes.
Dual Functionality: Combines the antioxidant properties of alpha-lipoic acid with the membrane-permeating properties of choline esters, making it a unique therapeutic agent.
Properties
CAS No. |
1808266-58-1 |
|---|---|
Molecular Formula |
C13H26ClNO2S2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H26NO2S2.ClH/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1 |
InChI Key |
QMADNKDMPGZUKN-UTONKHPSSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[Cl-] |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)CCCC[C@@H]1CCSS1.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EV-06; alpha-LACE; EV06; alphaLACE; EV 06; alpha LACE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




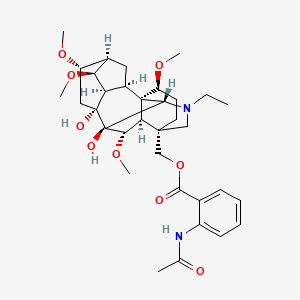
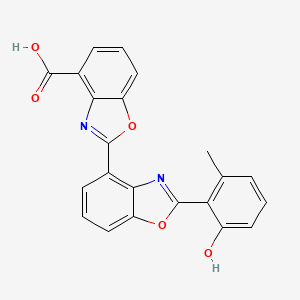
![13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride](/img/structure/B605257.png)
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)
![1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B605260.png)
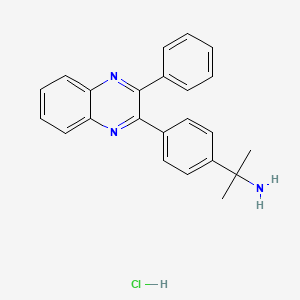
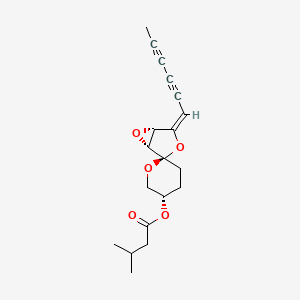


![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one;sulfuric acid](/img/structure/B605270.png)

